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Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzaldehyde

Cat. No.: B112627

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Bromo-5-
ethoxybenzaldehyde (CoH9BrO3), a key intermediate in pharmaceutical and agrochemical
synthesis. Due to the limited availability of experimentally derived spectra for this specific
compound, this document leverages data from the closely related analogue, 5-Bromo-2-
methoxybenzaldehyde, to provide a predictive analysis. General experimental protocols for
obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data are also presented.

Core Data Summary

The following tables summarize the predicted and analogous spectral data for 2-Bromo-5-
ethoxybenzaldehyde.

Table 1: Predicted *H NMR Data for 2-Bromo-5-ethoxybenzaldehyde (based on 5-Bromo-2-
methoxybenzaldehyde data)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10.3 S 1H -CHO
~7.8 d 1H Ar-H
~7.6 dd 1H Ar-H
~7.0 d 1H Ar-H
~4.1 q 2H -OCH2CHs
~1.4 t 3H -OCH2CHs

Table 2: Predicted 13C NMR Data for 2-Bromo-5-ethoxybenzaldehyde (based on 5-Bromo-2-

methoxybenzaldehyde data)

Chemical Shift (d) ppm

Assignment

~190 C=0 (Aldehyde)
~160 C-O (Aromaitic)

~138 C-H (Aromatic)

~128 C-H (Aromatic)

~118 C-Br (Aromatic)
~115 C-H (Aromatic)

~113 C-C (Aromatic)

~65 -OCH2CHs

~15 -OCH2CHs

Table 3: Predicted IR Absorption Bands for 2-Bromo-5-ethoxybenzaldehyde
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Wavenumber . . . .
Intensity Functional Group Vibration
(cm™)
~3000-3100 Medium C-H Aromatic Stretch
~2900-2980 Medium C-H Aliphatic Stretch
Aldehyde Stretch
~2820 & ~2720 Weak C-H _
(Fermi double)
~1700 Strong C=0 Aldehyde Stretch
~1600, ~1480 Medium-Strong Cc=C Aromatic Ring Stretch
~1250 Strong C-O Aryl Ether Stretch
~1040 Medium C-O Alkyl Ether Stretch
Aromatic Out-of-plane
~800-880 Strong C-H
Bend
~600-700 Medium C-Br Stretch

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-5-ethoxybenzaldehyde

miz Relative Intensity Assighment

928/230 High [M]* {Mo.lecular ion peak with
bromine isotopes)

200/202 Medium [M-COJ*

199/201 Medium [M-CHQOJ*

171/173 Medium [M-CO-C2Hs]*

121 Low [M-Br-COJ*

92 Low [M-Br-CO-CzHs]*

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for tH NMR (or 20-50 mg
for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean vial.

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock
onto the deuterium signal of the solvent to stabilize the magnetic field.

Shimming: The magnetic field homogeneity is optimized by either manual or automatic
shimming to achieve sharp, well-resolved peaks.

Acquisition: The probe is tuned to the appropriate frequency for the nucleus being observed
(*H or 13C). Standard pulse sequences are used to acquire the free induction decay (FID).
For 13C NMR, proton decoupling is typically employed.

Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is
then phased, baseline corrected, and referenced to an internal standard (e.g.,
tetramethylsilane, TMS, at O ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method):

e Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few
drops of a volatile solvent like methylene chloride or acetone.[1]

» Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g.,
NaCl or KBr).[1]
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» Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of
the solid compound on the plate.[1]

» Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[1]

e Spectrum Collection: Acquire the infrared spectrum by passing a beam of infrared radiation
through the sample. The instrument records the frequencies at which the sample absorbs
radiation. A background spectrum of the clean, empty salt plate is typically recorded and
automatically subtracted from the sample spectrum.

o Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is
analyzed to identify characteristic absorption bands corresponding to the functional groups in
the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - Mass Spectrometry):

o Sample Introduction: Introduce a small amount of the volatile sample into the ion source of
the mass spectrometer. This can be done via a direct insertion probe or by coupling the
spectrometer to a gas chromatograph (GC-MS).

« |onization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a
positively charged molecular ion ([M]*), which is a radical cation.

o Fragmentation: The high internal energy of the molecular ion often causes it to fragment into
smaller, charged and neutral pieces. The fragmentation pattern is characteristic of the
molecule's structure.

e Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer
separates the ions based on their mass-to-charge ratio (m/z).

o Detection: A detector records the abundance of each ion at a specific m/z value.
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¢ Spectrum Generation: The data is plotted as a mass spectrum, which is a graph of relative
ion abundance versus m/z. The peak with the highest abundance is called the base peak
and is assigned a relative intensity of 100%.

Visualizations

The following diagrams illustrate the general workflows for spectral analysis.

Sample Introduction Mass Analysis Detection & Spectrum Mass Spectrum
& lonization (Separation by m/z) Generation (m/z vs. Abundance)

Sample Preparation Data Acquisition IR Spectrum
(Thin Film Deposition) (Background & Sample Scan) (Absorption Bands)
Sample Preparation Data Acquisition Data Processing NMR Spectrum
(Dissolution & Filtration) (Lock, Shim, Acquire FID) (FT, Phasing, Referencing) (Chemical Shift, Multiplicity)

Click to download full resolution via product page

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.
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Integrated Spectral Interpretation

Proposed Molecular Structure
(2-Bromo-5-ethoxybenzaldehyde)

Click to download full resolution via product page

Caption: Logical flow of integrating spectral data for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b112627?utm_src=pdf-body-img
https://www.benchchem.com/product/b112627?utm_src=pdf-custom-synthesis
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/product/b112627#2-bromo-5-ethoxybenzaldehyde-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b112627#2-bromo-5-ethoxybenzaldehyde-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b112627#2-bromo-5-ethoxybenzaldehyde-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b112627#2-bromo-5-ethoxybenzaldehyde-spectral-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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